molecular formula C9H7ClO2 B1396914 2-Chloro-4-ethenylbenzoic acid CAS No. 1266121-77-0

2-Chloro-4-ethenylbenzoic acid

Cat. No.: B1396914
CAS No.: 1266121-77-0
M. Wt: 182.6 g/mol
InChI Key: UOSAMDSDDJQPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethenylbenzoic acid is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

1266121-77-0

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

IUPAC Name

2-chloro-4-ethenylbenzoic acid

InChI

InChI=1S/C9H7ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12)

InChI Key

UOSAMDSDDJQPHU-UHFFFAOYSA-N

SMILES

C=CC1=CC(=C(C=C1)C(=O)O)Cl

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To solution of 2-chloro-4-vinyl-benzoic acid methyl ester (50 mg, 0.26 mmol) in THF (2 ml) was added 2M NaOH (1 ml). The solution was heated to 70° C. for 1 hour. The reaction was cooled back to room temperature and brought to a pH of ˜3 with 1M HCl. The aqueous solution was extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated down under reduced pressure to give 2-chloro-4-vinyl benzoic acid as a white solid. Amount obtained: 40.3 mg (86%). LCMS (M/Z): 183 (M+H); 1H NMR (Chloroform-d) δ: 5.47 (d, J=10.9 Hz, 1 H) 5.93 (s, 1 H) 6.70 (dd, J=17.6, 10.9 Hz, 1 H) 7.38 (dd, J=8.2, 1.8 Hz, 1 H) 7.52 (s, 1 H) 8.02 (d, J=8.0 Hz, 1 H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid methyl ester (500 mg, 2 mmol) in THF (15 mL) was added tributyl(vinyl)tin (620 μl, 2.1 mmol) and PdCl2(dppf)-2-DCM (165 mg, 0.2 mmol). The solution was heated to 60° C. for 12 hours. The crude reaction mixture was then concentrated down and taken up in 20 mL EtOAc and 100 mL concentrated KF solution. The reaction stirred at room temperature for 3 hours, filtered through a pad of celite and concentrated down. The residual oil was subjected to flash chromatography (Isco Companion, 40 g SiO2 cartridge, solid loaded SiO2, neat heptanes to EtOAc gradient) to give 2-chloro-4-vinylbenzoic acid as a yellow oil. Amount obtained: 235 mg (60%). LCMS (M/Z): 197 (M+H). 1H NMR (Chloroform-d) δ: 3.93 (s, 3 H) 5.42 (d, J=10.9 Hz, 1 H) 5.86 (d, J=17.6 Hz, 1 H) 6.66 (dd, J=17.6, 10.7 Hz, 1 H) 7.28-7.35 (m, 1 H) 7.43-7.50 (m, 1 H) 7.82 (d, J=8.0 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
620 μL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-2-DCM
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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